2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate
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Overview
Description
2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate is a chemical compound with the molecular formula C11H14ClN3O3 and a molecular weight of 271.70 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and an amino group .
Preparation Methods
The synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate involves several steps. One common synthetic route includes the reaction of 3-chloropyrazine-2-carbaldehyde with tert-butyl carbamate in the presence of a base, followed by the addition of an amino group . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Scientific Research Applications
2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate involves its interaction with specific molecular targets and pathways. The amino and pyrazine groups play a crucial role in its binding to target proteins, leading to the modulation of biological activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate can be compared with other similar compounds, such as:
2-Amino-2-(3-bromopyrazin-2-yl)vinyl tert-butyl carbonate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activities.
2-Amino-2-(3-fluoropyrazin-2-yl)vinyl tert-butyl carbonate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
2-Amino-2-(3-methylpyrazin-2-yl)vinyl tert-butyl carbonate: The presence of a methyl group instead of chlorine affects its steric and electronic properties.
Properties
IUPAC Name |
[(Z)-2-amino-2-(3-chloropyrazin-2-yl)ethenyl] tert-butyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)17-6-7(13)8-9(12)15-5-4-14-8/h4-6H,13H2,1-3H3/b7-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPOPHKWQXWKW-SREVYHEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC=C(C1=NC=CN=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)O/C=C(/C1=NC=CN=C1Cl)\N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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